(2R)-1-Bromobutan-2-OL, also known as 1-bromo-2-butanol, is an organic compound with the molecular formula and a molecular weight of approximately 153.018 g/mol. It is a chiral molecule, meaning it has non-superimposable mirror images, which contributes to its unique chemical properties. The compound is typically a colorless to pale yellow liquid with a boiling point of 165.9 ºC and a density of 1.46 g/cm³ at 20 ºC . Its structure includes a bromine atom attached to the first carbon of a butanol chain, with a hydroxyl group (-OH) on the second carbon.
Several methods exist for synthesizing (2R)-1-Bromobutan-2-OL:
Interaction studies involving (2R)-1-Bromobutan-2-OL focus primarily on its reactivity with other chemical agents rather than biological interactions. Its reactivity profile suggests it can interact with nucleophiles and bases, making it valuable in synthetic chemistry for developing more complex molecules.
Several compounds share structural similarities with (2R)-1-Bromobutan-2-OL, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
(2S)-1-Bromobutan-2-OL | C4H9BrO | Enantiomer with opposite chirality |
1-Bromoethanol | C2H5BrO | Shorter carbon chain; used in similar reactions |
3-Bromobutan-1-Ol | C4H9BrO | Different hydroxyl position; alters reactivity |
1-Chlorobutan-2-Ol | C4H9ClO | Chlorine instead of bromine; affects reactivity |
The uniqueness of (2R)-1-Bromobutan-2-OL lies in its specific stereochemistry and functional group positioning, which influence its reactivity and potential applications compared to its analogs. Its chiral nature allows for selective reactions that are not possible with achiral counterparts or different stereoisomers .